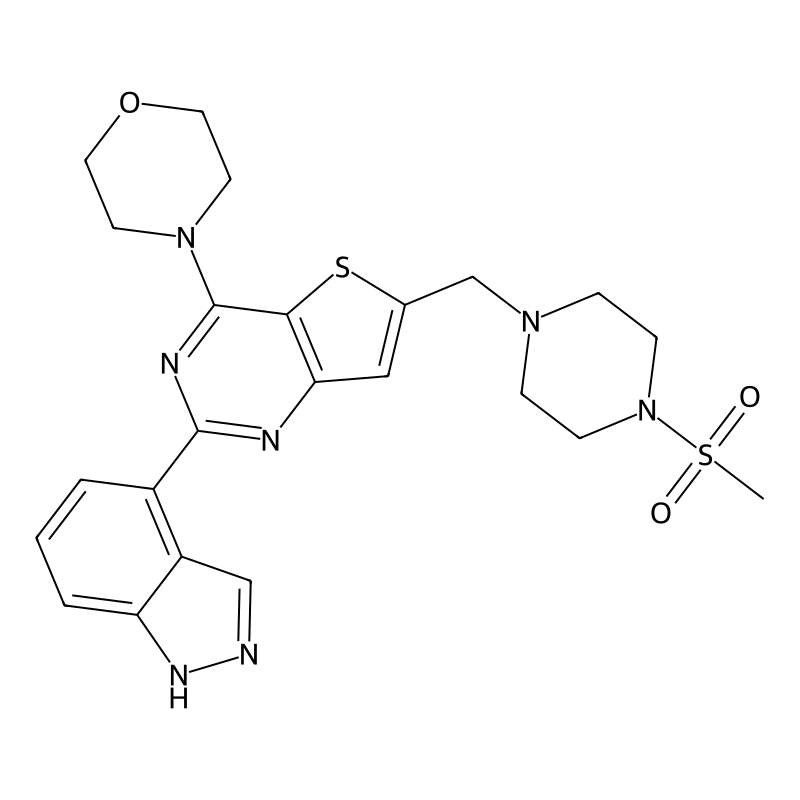

Pictilisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pictilisib PI3K inhibitor mechanism of action

Detailed Mechanism of Action

Pictilisib's antitumor activity stems from its direct inhibition of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in cancer.

- Target Binding: this compound is a class I pan-PI3K inhibitor, meaning it targets all four catalytic isoforms (p110α, p110β, p110δ, p110γ) of class I PI3Ks [1] [2]. It acts as an ATP-competitive inhibitor, binding directly to the ATP-binding pocket of the p110 subunit, which prevents PI3K activation [3].

- Signaling Blockade: In its active state, PI3K phosphorylates the lipid substrate PIP₂ to generate the second messenger PIP₃. By inhibiting PI3K, this compound prevents the formation of PIP₃ [3]. This, in turn, prevents the recruitment and activation of AKT (Protein Kinase B), a central node in the pathway that regulates cell survival, proliferation, and metabolism [4]. The diagram below illustrates this signaling blockade.

Key Experimental Evidence & Protocols

The mechanistic understanding of this compound is supported by extensive preclinical research. Key experimental findings and methodologies are summarized below.

| Experimental Context | Key Findings on Mechanism & Efficacy |

|---|---|

| Bladder Cancer PDX Models [3] | Stronger antitumor activity in models with PIK3CA H1047R mutation or amplification; synergy with cisplatin/gemcitabine; p-S6 as a potential predictive biomarker. |

| Medulloblastoma In Vitro [5] | Reduced levels of activated Rac1 GTPase; substantial inhibition of cell migration and altered actin cytoskeleton. |

| Osteosarcoma In Vitro/In Vivo [6] | Induced G0/G1-S phase cell cycle arrest; enhanced doxorubicin sensitivity; inhibited osteoclast differentiation, preventing bone destruction. |

| Phase Ib Clinical Trial [1] | Combination with paclitaxel ± bevacizumab/trastuzumab was manageable and showed antitumor activity in breast cancer. |

Common experimental protocols used to establish this evidence include:

- Cell Viability Assays (MTS/CCK-8): Cells are seeded in 96-well plates and treated with a dose range of this compound (e.g., 0-10 µM) for 72 hours. Absorbance is measured at 450 nm, and IC₅₀ values are calculated using software like GraphPad Prism [3] [6].

- Western Blot Analysis: Used to confirm target engagement and pathway modulation. Cells or tumor tissues are lysed, and proteins are separated and probed with antibodies against key targets like p-AKT (Ser473), t-AKT, p-S6, and p-ERK to verify pathway inhibition [3].

- Flow Cytometry for Cell Cycle & Apoptosis: To analyze cell cycle arrest, cells are stained with propidium iodide (PI) after drug treatment and analyzed by flow cytometry. For apoptosis, cells are double-stained with Annexin V-FITC and PI [6].

- In Vivo Patient-Derived Xenograft (PDX) Models: PDX tumor fragments are implanted into immunodeficient mice. Once tumors reach a specific volume, mice are randomized into treatment groups. This compound is often administered orally, daily, at doses around 100 mg/kg, and tumor volume is monitored over time [3].

Pharmacological Properties

- Pharmacokinetics and Binding: this compound is orally bioavailable and exhibits a dose-proportional pharmacokinetic profile [1]. It binds to Human Serum Albumin (HSA) at Sudlow's site I (in subdomain IIA) with moderate affinity, which influences its transport and distribution in the bloodstream [7].

- Rational Drug Combinations: To overcome resistance and improve efficacy, this compound is rationally combined with other agents. Resistance can occur through the activation of compensatory pathways, such as the MEK/ERK pathway. Combining this compound with a RAF inhibitor (e.g., sorafenib) has been shown to reverse this resistance in preclinical models [3]. Other effective combinations include this compound with standard chemotherapy (cisplatin, gemcitabine, doxorubicin) [3] [6] or other targeted agents like the ALK/ROS1 inhibitor lorlatinib [2].

References

- 1. A phase Ib study of this compound (GDC-0941) in combination with ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. The Phosphatidylinositol 3-kinase Pathway as a Potential Therapeutic... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 5. The PI3K inhibitor this compound and the multikinase inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Enhances the Antitumor Effect of Doxorubicin and... [frontiersin.org]

- 7. PI3K/mTOR Dual Inhibitor this compound Stably Binds to Site I of ... [pmc.ncbi.nlm.nih.gov]

Pictilisib preclinical studies in breast cancer models

Pictilisib Preclinical Profile & Efficacy

The table below summarizes the core characteristics and key preclinical findings for this compound.

| Aspect | Preclinical Findings |

|---|---|

| Drug Class | Potent, selective oral inhibitor of Class I Phosphatidylinositol 3-kinase (PI3K) [1]. |

| Mechanism of Action | Binds to ATP-binding pocket of PI3K, preventing formation of PIP3 and inhibiting downstream AKT/mTOR signaling pathway; pan-PI3K inhibitor (all four isoforms: p110α, p110β, p110δ, p110γ) [1]. |

| Single-Agent Activity | Antitumor activity in breast cancer models with PIK3CA mutations and/or HER2 amplification; also active in some models without these mutations [1]. |

| Synergistic Combinations | • With Taxanes: Increased antitumor activity and apoptotic cell death in multiple breast cancer xenografts [1]. • With Trastuzumab: Synergistically inhibited cell proliferation and PI3K signaling in HER2-amplified breast cancer cell lines [1]. • With Anti-Angiogenics: Inhibited growth of activated human endothelial cells, suggesting potential antiangiogenic activity [1]. | | Predictive Biomarkers | PIK3CA mutations predictive of sensitivity in preclinical models [2]; one study showed higher drug uptake in PIK3CA-mutated MCF-7 cells vs. wild-type MDA-MB-231 cells [2]. |

Preclinical Experimental Models & Protocols

Preclinical studies utilized standard in vitro and in vivo models. Key methodological details are outlined below.

| Experimental Element | Protocol Details |

|---|

| Cell Lines | • MCF-7: ER+, PIK3CA-mutated (this compound-sensitive) [2]. • MDA-MB-231: Triple-negative, PIK3CA wild-type (this compound-insensitive) [2]. • HER2-amplified cell lines (unspecified) used in combination studies with trastuzumab [1]. | | In Vivo Models | Multiple breast cancer xenograft models in mice [1]. | | Key Assays | • Western Blot: Confirmed target engagement by assessing phosphorylation of AKT (Ser473) and other downstream effectors [2]. • Cell Proliferation/Viability Assays: Used to determine IC50 values and synergistic effects in combination therapies [1]. • Micro-PET Imaging: Utilized [[11C]-pictilisib] to non-invasively visualize drug uptake and distribution, showing higher uptake in PIK3CA-mutated xenografts [2]. |

PIC3K/AKT/mTOR Pathway & this compound Inhibition

The diagram below illustrates the signaling pathway targeted by this compound and its points of inhibition.

This diagram shows the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in breast cancer. This compound acts as a pan-PI3K inhibitor, binding to the ATP-binding site of Class I PI3K enzymes to prevent the formation of PIP3, a key secondary messenger [1] [3]. This inhibition blocks downstream signaling through AKT and mTOR, reducing cancer cell proliferation and survival.

Insights for Research and Development

- Luminal B Subtype Sensitivity: A preoperative window-of-opportunity study showed that adding this compound to anastrozole significantly reduced the proliferation marker Ki-67 in Luminal B primary breast cancers, but not in Luminal A tumors [4]. This suggests that tumor molecular subtype may be a critical factor in predicting treatment response, potentially independent of PIK3CA mutation status.

- Toxicity as a Limiting Factor: Clinical trials noted that this compound's efficacy was likely limited by toxicity, which often required dose reductions [5] [6]. This highlights a common challenge with pan-PI3K inhibitors and spurred the development of more selective PI3Kα inhibitors, such as Alpelisib, which may offer a better therapeutic window [7] [6].

References

- 1. A phase Ib study of this compound (GDC-0941) in combination with... [breast-cancer-research.biomedcentral.com]

- 2. 11C-Labeled this compound (GDC-0941) as a Molecular Tracer ... [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR signaling pathway - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. Phase II Randomized Preoperative Window-of-Opportunity ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for oestrogen receptor-positive, aromatase inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. Early Data Find the PI3K Inhibitor this compound Benefits... | OncLive [onclive.com]

- 7. Targeting PI3K inhibitor resistance in breast cancer with ... [nature.com]

Quantitative Selectivity Profile of Pictilisib

The table below summarizes the half-maximal inhibitory concentration (IC50) values for Pictilisib against the four class I PI3K isoforms, which represent its potency against each target. Lower IC50 values indicate greater potency.

| PI3K Isoform | IC50 (nM) | Notes |

|---|---|---|

| p110α | 3 nM | Primary target, high potency [1] [2]. |

| p110δ | 3 nM | Primary target, high potency; comparable to p110α [1] [2]. |

| p110β | 33 nM | Approximately 11-fold lower potency than for p110α/δ [3] [1]. |

| p110γ | 75 nM | Approximately 25-fold lower potency than for p110α/δ [3] [1]. |

This compound demonstrates modest selectivity, being most potent against the p110α and p110δ isoforms. It is about 11-fold less potent against p110β and 25-fold less potent against p110γ compared to p110α [3]. It is also highly selective for class I PI3Ks over mTOR (about 193-fold less activity) [1].

This compound vs. Other PI3K Inhibitors

To contextualize this compound's profile, the following table compares it to other PI3K inhibitors in clinical development.

| Inhibitor | Primary Target(s) | Key Selectivity Feature |

|---|---|---|

| This compound | p110α, p110δ, p110β, p110γ | Pan-class I inhibitor with modest selectivity for p110α/δ over p110β/γ [2]. |

| Alpelisib | p110α | Isoform-specific inhibitor (e.g., >50x selective vs p110β) [2] [4]. |

| Idelalisib | p110δ | Isoform-specific inhibitor (e.g., >50x selective vs other isoforms) [2]. |

| Copanlisib | p110α, p110δ, p110β, p110γ | Pan-class I inhibitor with a ~10 fold preference for p110α/δ [2]. |

| Duvelisib | p110δ, p110γ | Dual δ/γ specific inhibitor [5]. |

This comparison highlights the key difference: this compound and Copanlisib are pan-PI3K inhibitors, while others like Alpelisib and Idelalisib are designed to target specific isoforms to limit off-target effects [6] [2].

Structural Basis of Inhibition and Experimental Assessment

This compound's inhibition profile is rooted in its interaction with the ATP-binding pocket of the p110 catalytic subunit.

- Binding Mode: As a derivative of the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, this compound binds in a flat conformation within the adenine-binding pocket of the p110 subunit and extends into a deeper affinity pocket [2]. This mode is typical for multi-targeted pan-PI3K inhibitors.

- Contrast with Selective Inhibitors: Isoform-selective inhibitors like Idelalisib often have a propeller-shaped structure. Their binding induces a fit in a conformational mobile region of the protein, creating a "selectivity pocket" that is not utilized by flat inhibitors like this compound [2]. This fundamental difference in binding explains their distinct selectivity profiles.

The following diagram illustrates the core PI3K-AKT signaling pathway that this compound inhibits.

This compound inhibits the PI3K-AKT-mTOR pathway by targeting the Class I PI3K heterodimer.

Key Experimental Protocol for Profiling

The standard method for establishing the selectivity profile of a PI3K inhibitor like this compound involves in vitro activity assays using purified recombinant human PI3K isoforms.

Method: PI3K Enzyme Activity Assay [5] [2]

- Objective: To determine the IC50 value of this compound for each purified class I PI3K isoform (p110α, p110β, p110δ, p110γ).

- Key Reagents:

- Purified recombinant human PI3K isoforms.

- This compound (e.g., sourced from Selleckchem).

- Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate.

- ATP and Mg²⁺.

- Detection system for the reaction product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

- Procedure:

- Reaction Setup: Incubate each PI3K isoform with its substrate (PIP2) and ATP in the presence of a serial dilution of this compound.

- Control: Run parallel reactions with a vehicle (e.g., DMSO) instead of the inhibitor to establish 100% enzyme activity.

- Reaction Stop: Stop the reaction after a defined period.

- Product Detection: Quantify the amount of PIP3 produced. Common methods include ELISA-based assays or mobility shift assays.

- Data Analysis:

- Plot the enzyme activity (as a percentage of the vehicle control) against the logarithm of the this compound concentration.

- Fit the data points with a non-linear regression curve to calculate the IC50 value for each isoform.

References

- 1. First-in-human Phase I study of this compound (GDC-0941), a potent ... [pmc.ncbi.nlm.nih.gov]

- 2. Copanlisib for treatment of B-cell malignancies: The development of... [dovepress.com]

- 3. PI3K isoform-selective inhibitors [bio-protocol.org]

- 4. Targeting PI3K inhibitor resistance in breast cancer with ... [nature.com]

- 5. Inhibition of Selective in Brain Tumors Suppresses... PI 3 K Isoforms [pmc.ncbi.nlm.nih.gov]

- 6. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

Pictilisib In Vitro & Preclinical Efficacy Profile

| Aspect | Details | Source/Context |

|---|---|---|

| Primary Target & Mechanism | Potent, selective oral inhibitor of Class I PI3K; binds ATP-binding pocket, prevents PIP3 formation [1]. Pan-Class I PI3K inhibitor [2]. | Preclinical characterization [1]. |

| Enzymatic IC50 (Cell-Free) | p110α: 3 nM; p110δ: 3 nM; p110β: 33 nM; p110γ: 75 nM; mTOR: 580 nM (weak) [3] [4]. | Phase I trial foundation [3]. |

| Cellular Anti-Proliferation (GI50) | Active at sub-micromolar concentrations; specific values vary by cell line [1]. | Various cancer models [1]. |

| Sensitive Cell Line Models | Squamous NSCLC lines with PIK3CA mutations/amplifications or PTEN loss [2]. Breast cancer models with PIK3CA mutations or HER2 amplification [1]. | Mechanism-of-action studies [2] [1]. |

| In Vivo Xenograft Efficacy | 98% & 80% growth inhibition in U87MG glioblastoma & IGROV1 ovarian cancer models at 150 mg/kg oral dose [3]. | Preclinical in vivo validation [3]. |

| Key Biomarker Modulation | Time/dose-dependent inhibition of p-AKT (Ser473) & p-P70S6K in vivo [3]. | Pharmacodynamic confirmation [3]. |

Detailed Experimental Protocols

For your experimental work, here are methodologies from key studies.

1. Cell-Based Assay for Target Engagement and Specificity [5]

- Cell Lines: MCF-7 (PIK3CA mutant, pictilisib-sensitive) and MDA-MB-231 (PIK3CA wild-type, this compound-insensitive).

- Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO₂.

- Assay Method: Cells were harvested at ~80% confluence. Protein lysates were prepared, and concentration was determined using a BCA protein assay kit. Equal amounts of protein (40 µg) were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against phospho-Akt (Ser473), followed by a secondary antibody. Bands were detected using enhanced chemiluminescence (ECL). This protocol validates target modulation by showing reduced phosphorylation of the downstream effector AKT.

2. Investigation of Drug-Protein Binding (2022 Study) [6]

- Objective: To study the interaction mechanism and binding affinity between this compound and Human Serum Albumin (HSA), critical for understanding drug distribution.

- Key Techniques:

- Molecular Docking & Molecular Dynamics (MD) Simulation: Used to predict the binding site (located in subdomain IIA at Sudlow's site I of HSA) and analyze complex stability and binding forces (primarily van der Waals interactions).

- Spectroscopic Methods:

- Steady-state and Time-resolved Fluorescence Spectroscopy: Determined the binding constant (~10⁵ M⁻¹, indicating moderate affinity) and confirmed a static quenching process.

- Synchronous and 3D Fluorescence Spectroscopy: Assessed the conformational changes induced in HSA by this compound.

- Circular Dichroism (CD): Further analyzed structural changes in the protein.

- Atomic Force Microscopy (AFM): Visualized the morphological changes in HSA molecules upon binding, showing an increase in molecular size.

This compound Mechanism and Signaling Pathway

The diagram below illustrates the primary mechanism of action of this compound within the canonical PI3K/AKT/mTOR pathway.

This pathway visualization shows that this compound acts as a pan-Class I PI3K inhibitor, directly targeting the PI3K enzyme to suppress the entire downstream oncogenic signaling cascade [2] [1] [7].

Interpretation and Application of Data

- Potency and Selectivity: The low nanomolar IC50 values against p110α and p110δ establish this compound as a potent PI3K inhibitor, with significant selectivity over mTOR, which is important for its toxicity profile [3] [4].

- Biomarker-Driven Efficacy: The consistent efficacy in models with PIK3CA mutations or PTEN loss supports a biomarker-driven clinical strategy, highlighting the need for patient stratification in trials [2] [1].

- Combination Potential: The observed synergy with taxanes and targeted agents like trastuzumab in preclinical models provides a strong rationale for combination regimens, which have been explored in clinical trials [2] [1] [8].

The most recent search results indicate that this compound's clinical development in breast cancer has been discontinued due to limited efficacy and toxicity concerns in later-phase trials [2]. However, it remains a valuable tool compound in preclinical research, and recent studies (2022) are exploring its formulation in nanocarriers to overcome resistance in HER2-positive breast cancer [8].

References

- 1. A phase Ib study of this compound (GDC-0941) in combination with ... [breast-cancer-research.biomedcentral.com]

- 2. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 3. First-in-human Phase I study of this compound (GDC-0941), a potent ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. 11C-Labeled this compound (GDC-0941) as a Molecular Tracer ... [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/mTOR Dual Inhibitor this compound Stably Binds to Site I of ... [mdpi.com]

- 7. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 8. Combined Docetaxel/Pictilisib-Loaded mPEGylated ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Pictilisib Combination Therapy with Paclitaxel in Advanced Breast Cancer

Introduction and Rationale

The phosphatidylinositol 3-kinase (PI3K) pathway represents one of the most frequently dysregulated signaling networks in human cancers, particularly in breast cancer where activating PIK3CA mutations occur in approximately 30-40% of hormone receptor-positive (HR+) cases. This pathway plays a crucial role in regulating fundamental cellular processes including cell survival, proliferation, differentiation, and metabolism, making it an attractive therapeutic target for cancer treatment. Pictilisib (GDC-0941) is a potent, orally bioavailable class I pan-PI3K inhibitor that targets all four isoforms of class I PI3Ks (p110α, p110β, p110δ, and p110γ), preventing the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger in PI3K signaling transduction.

The scientific rationale for combining this compound with paclitaxel stems from compelling preclinical evidence demonstrating that PI3K pathway inhibition can synergistically enhance the antitumor activity of taxanes. Paclitaxel, a microtubule-stabilizing agent that induces mitotic arrest and apoptosis in rapidly dividing cells, represents a cornerstone of chemotherapy for several malignancies including breast, ovarian, and lung cancers. However, de novo and acquired resistance to paclitaxel remains a significant clinical challenge, often mediated through activation of survival pathways such as PI3K/AKT signaling. Preclinical studies have demonstrated that this compound increases the antitumor activity of taxanes with an associated increase in apoptotic cell death in multiple breast cancer xenograft models, providing a strong mechanistic foundation for clinical evaluation of this combination [1].

Clinical Trial Evidence Summary

Phase Ib Study Design and Outcomes

The initial clinical evaluation of this compound in combination with paclitaxel was conducted in a phase Ib study (NCT00960960) that employed a three-part, multischedule design to evaluate safety, tolerability, pharmacokinetics, and preliminary antitumor activity. The study design incorporated 3 + 3 dose escalation followed by cohort expansion stages, systematically evaluating this compound (60-330 mg) in combination with standard paclitaxel dosing (90 mg/m²) with and without targeted agents including bevacizumab or trastuzumab in appropriately selected patient populations [1] [2].

Table 1: Phase Ib Study Design and Patient Characteristics

| Study Component | Treatment Regimen | Patient Population | Key Objectives |

|---|---|---|---|

| Part 1 | This compound (60-330 mg) + Paclitaxel (90 mg/m²) | HER2-negative locally recurrent or metastatic breast cancer | Safety, MTD, DLT identification |

| Part 2 | This compound + Paclitaxel ± Bevacizumab (10 mg/kg) or Trastuzumab (2-4 mg/kg) | HER2-negative (with bevacizumab) or HER2-positive (with trastuzumab) | Cohort expansion, combination safety |

| Part 3 | This compound (260 mg) + Letrozole (2.5 mg) | HR-positive postmenopausal advanced breast cancer | Safety and tolerability in endocrine combination |

The study enrolled 69 patients with locally recurrent or metastatic breast cancer who had received no more than two prior chemotherapy regimens for advanced disease. The maximum tolerated dose (MTD) of this compound in combination with paclitaxel was established at 260 mg when administered using an intermittent schedule (days 1-21 of a 28-day cycle), with this dose selected as the recommended phase II dose based on tolerability and pharmacokinetic profile [1].

Table 2: Safety Profile of this compound-Paclitaxel Combination in Phase Ib Study

| Safety Parameter | Incidence | Common Manifestations | Management Strategies |

|---|---|---|---|

| Any Adverse Event | 100% | Rash, fatigue, diarrhea, nausea | Supportive care, dose modifications |

| Grade ≥3 AEs | 72.5% (50 patients) | Neutropenia, hyperglycemia, rash | Growth factors, antihyperglycemics |

| Serious AEs | 30.4% (21 patients) | Infections, pneumonitis | Antibiotics, treatment interruption |

| AEs Leading to Death | 2.9% (2 patients) | Not specified | - |

| Dose-Limiting Toxicities | 8.7% (6 patients) | Rash, mucositis, neutropenia | Dose reduction, treatment delay |

From a pharmacokinetic perspective, the study demonstrated no significant drug-drug interaction between this compound and paclitaxel, allowing for co-administration without dose adjustment of either agent based on pharmacokinetic concerns. This finding was particularly important as it suggested that the observed toxicities were likely related to pharmacodynamic effects rather than altered drug exposure [1].

Efficacy Outcomes

The combination demonstrated promising antitumor activity in the phase Ib study, with objective responses observed across multiple patient subsets. Among the efficacy-evaluable population, two patients (3.4%) achieved complete responses while seventeen patients (29.3%) experienced partial responses, yielding an overall response rate of approximately 33%. This level of activity provided clinical proof-of-concept for the additive effect of this compound when combined with paclitaxel and supported further investigation in randomized trials [1].

Table 3: Efficacy Outcomes in Phase Ib Study

| Efficacy Parameter | Results | Comments |

|---|---|---|

| Complete Response (CR) | 3.4% (2 patients) | Disappearance of all target lesions |

| Partial Response (PR) | 29.3% (17 patients) | ≥30% decrease in sum of target lesions |

| Overall Response Rate | ~33% | CR + PR |

| Clinical Benefit | Not reported | - |

| Response by Biomarker Status | Not stratified in initial report | Additional analyses warranted |

Molecular Mechanisms of Action

PI3K Signaling Pathway and this compound Inhibition

The PI3K/AKT/mTOR pathway represents a critical intracellular signaling axis that transduces signals from various receptor tyrosine kinases (RTKs) to regulate fundamental cellular processes. In normal physiology, activation of class I PI3Ks occurs through binding of p85 regulatory subunits to phosphorylated tyrosine residues on activated receptors or adaptor proteins, leading to recruitment of p110 catalytic subunits to the plasma membrane where they phosphorylate PIP2 to generate PIP3. This lipid second messenger then recruits pleckstrin homology (PH) domain-containing proteins including AKT and PDK1 to the membrane, initiating a signaling cascade that promotes cell survival, growth, and proliferation [3] [4].

In cancer, this pathway is frequently hyperactivated through various mechanisms including PIK3CA mutations (encoding p110α), PTEN loss (the phosphatase that dephosphorylates PIP3), and upstream receptor activation. This compound targets this aberrant signaling by competitively binding to the ATP-binding pocket of all class I PI3K isoforms, preventing PIP3 production and subsequent downstream signaling. Preclinical models have demonstrated that this compound synergizes with paclitaxel through enhanced G1 cell cycle arrest and augmented apoptosis, potentially overcoming common resistance mechanisms to taxane therapy [1] [5].

Diagram 1: PI3K/AKT Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the key components of the PI3K/AKT/mTOR pathway and the points of inhibition by this compound. The pathway is activated by various extracellular signals through receptor tyrosine kinases (RTKs) or GPCRs, leading to PI3K activation and conversion of PIP2 to PIP3. This compound inhibits the p110 catalytic subunit of PI3K, preventing this conversion and downstream signaling that promotes cell survival, proliferation, and metabolism. Paclitaxel acts through microtubule stabilization to induce mitotic arrest and apoptosis, providing complementary mechanisms of action when combined with this compound.

Experimental Evidence for Combination Synergy

Preclinical studies have provided compelling evidence for synergistic interaction between this compound and paclitaxel. In osteosarcoma models, this compound enhanced the antitumor effect of doxorubicin and prevented tumor-mediated bone destruction through blockade of the PI3K/AKT pathway. Mechanistically, this compound was shown to inhibit osteoclast differentiation and bone resorption in vitro and tumor-related osteolysis in vivo via inhibition of both the PI3K/AKT/GSK3β and NF-κB pathways. Furthermore, this compound effectively inhibited proliferation of osteosarcoma cells through G0/G1-S phase cell cycle arrest and enhanced sensitivity to chemotherapy, although it failed to induce apoptosis as a single agent [5].

In breast cancer models, this compound in combination with trastuzumab synergistically inhibited cell proliferation and PI3K signaling in HER2-amplified breast cancer cell lines. This compound also demonstrated antiangiogenic properties through inhibition of activated human endothelial cells, suggesting potential complementary mechanisms with paclitaxel beyond direct tumor cell cytotoxicity [1].

Experimental Protocols

In Vitro Assessment of Combination Therapy

4.1.1 Cell Viability and Proliferation Assays

Purpose: To evaluate the cytotoxic effects of this compound and paclitaxel alone and in combination, and to determine combination indices indicating additive, synergistic, or antagonistic interactions.

Materials:

- Breast cancer cell lines with varying PIK3CA and HER2 status (e.g., MCF-7, T47D, BT-474, SK-BR-3)

- This compound (prepare 10 mM stock solution in DMSO, store at -20°C)

- Paclitaxel (prepare 1 mM stock solution in DMSO, store at -20°C)

- Cell Counting Kit-8 (CCK-8) or MTT reagent

- 96-well tissue culture plates

- Microplate reader capable of measuring absorbance at 450 nm (for CCK-8)

Procedure:

- Seed cells in 96-well plates at a density of 1-3 × 10³ cells/well in 100 μL complete growth medium and allow to adhere overnight.

- Prepare serial dilutions of this compound (0.01-10 μM) and paclitaxel (0.1-100 nM) in complete medium, including vehicle controls (DMSO concentration not exceeding 0.1%).

- For combination studies, utilize a matrix design with fixed molar ratios based on individual IC50 values (typically 1:10 to 1:100 this compound:paclitaxel ratio).

- Treat cells with single agents or combinations in triplicate for 72 hours.

- Add 10 μL CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

- Measure absorbance at 450 nm using a microplate reader.

- Calculate percentage viability relative to vehicle-treated controls and determine IC50 values using nonlinear regression analysis (four-parameter logistic model).

- Analyze drug interactions using the Chou-Talalay method to calculate combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [5].

Diagram 2: Experimental Workflow for In Vitro Assessment of this compound-Paclitaxel Combination. This diagram outlines the key steps in evaluating the combined effects of this compound and paclitaxel in vitro, from initial cell seeding and drug preparation through viability assessment and data analysis. The combination index (CI) calculation determines the nature of drug interactions, guiding subsequent mechanistic studies.

4.1.2 Cell Cycle Analysis Protocol

Purpose: To determine the effects of this compound and paclitaxel on cell cycle distribution and identify phase-specific arrest patterns.

Materials:

- Adherent cancer cell lines

- Drug stocks as described above

- Propidium iodide (PI) staining solution: 0.1% Triton X-100, 0.1 mM EDTA, 50 μg/mL PI, 0.5 mg/mL RNase A in PBS

- Flow cytometer with 488 nm excitation and >600 nm emission filter

- 70% ethanol for fixation

Procedure:

- Seed cells in 6-well plates at 2-5 × 10⁵ cells/well and allow to adhere overnight.

- Treat cells with this compound (0.5-5 μM), paclitaxel (1-10 nM), or combination for 24 hours.

- Collect both adherent and floating cells by trypsinization and combine.

- Wash cells with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours (or overnight).

- Wash cells with PBS to remove ethanol and resuspend in PI staining solution (500 μL per sample).

- Incubate for 30 minutes at room temperature in the dark.

- Analyze samples by flow cytometry, collecting at least 10,000 events per sample.

- Determine cell cycle distribution using DNA content analysis software (e.g., ModFit LT).

- Expected Results: this compound alone should induce G1 arrest due to PI3K pathway inhibition, while paclitaxel should induce G2/M arrest through microtubule stabilization. The combination may demonstrate enhanced G2/M arrest or distinctive cell cycle profiles indicating synergistic interactions [5].

4.1.3 Apoptosis Detection Methods

Purpose: To quantify apoptosis induction by this compound and paclitaxel as single agents and in combination.

Materials:

- Annexin V-FITC/PI apoptosis detection kit

- Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

- Flow cytometer with 488 nm excitation and appropriate filters for FITC (530 nm) and PI (>600 nm)

Procedure:

- Seed and treat cells as described for cell cycle analysis.

- Collect cells by trypsinization (including floating cells) and wash with cold PBS.

- Resuspend 1 × 10⁵ cells in 100 μL binding buffer.

- Add 5 μL Annexin V-FITC and 5 μL PI (from commercial kit) and incubate for 15 minutes at room temperature in the dark.

- Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.

- Establish quadrants using untreated cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

- Expected Results: Paclitaxel typically induces significant apoptosis, while this compound alone may show minimal apoptotic effects. The combination may demonstrate enhanced apoptosis indicating synergistic cell death [5].

Clinical Application and Protocol Design

Patient Selection and Stratification

Biomarker Considerations: Based on phase Ib results and subsequent randomized trials, careful patient selection is crucial for optimizing the therapeutic potential of this compound-paclitaxel combination therapy. While the initial phase Ib study enrolled patients with various breast cancer subtypes, subsequent analyses suggest that PIK3CA mutation status may identify patients most likely to benefit from PI3K inhibition. However, the PEGGY trial, which specifically evaluated this compound plus paclitaxel versus placebo plus paclitaxel in patients with HR-positive, HER2-negative locally recurrent or metastatic breast cancer, failed to demonstrate a progression-free survival benefit even in the PIK3CA-mutant subgroup [6].

Inclusion Criteria:

- Histologically or cytologically confirmed locally recurrent or metastatic breast cancer

- HER2-negative disease (for unselected populations) or HER2-positive disease (when combined with trastuzumab)

- ECOG performance status of 0 or 1

- Adequate hematologic, hepatic, and renal function

- No more than two prior chemotherapy regimens for metastatic disease

Exclusion Criteria:

- Known hypersensitivity to paclitaxel or other components of the formulation

- Pre-existing peripheral neuropathy ≥ grade 2

- Uncontrolled diabetes or fasting glucose > 1.5 × ULN

- Active cardiac disease or history of cardiac dysfunction

- Concurrent use of strong CYP3A4 inducers or inhibitors

Dosing and Administration Guidelines

Based on the phase Ib study results, the following dosing regimen is recommended:

This compound: 260 mg orally once daily on days 1-21 of each 28-day cycle, administered consistently with regard to food (preferably in the morning)

Paclitaxel: 90 mg/m² intravenously over 1 hour on days 1, 8, and 15 of each 28-day cycle, following standard premedication with corticosteroids, H1 and H2 antagonists

Dose Modification Guidelines:

- For grade 2 toxicities potentially related to this compound (rash, diarrhea, hyperglycemia): Maintain dose with supportive care

- For grade 3 toxicities: Interrupt this compound until resolution to grade ≤1, then resume at 200 mg daily

- For recurrent grade 3 or any grade 4 toxicity: Permanently discontinue this compound

- For paclitaxel-related toxicities (neutropenia, neuropathy): Follow standard dose reduction guidelines

Safety Monitoring and Toxicity Management

Baseline and On-Treatment Assessments:

- Complete blood count with differential weekly during cycle 1, then prior to each treatment

- Comprehensive metabolic panel including liver function tests and fasting glucose prior to each cycle

- Cardiac monitoring with ECG at baseline and as clinically indicated

- Regular assessment for skin toxicities, diarrhea, and mucositis

Management of Selected Adverse Events:

Rash:

- Prophylactic use of emollients and non-drying cleansers

- For grade 1-2 rash: Topical corticosteroids and oral antihistamines

- For grade 3 rash: this compound interruption until improvement to grade ≤1, with dose reduction upon resumption

Hyperglycemia:

- Baseline fasting glucose and HbA1c assessment

- Regular monitoring of blood glucose during treatment

- Initiation of oral antihyperglycemic agents for persistent elevation

- For symptomatic hyperglycemia or glucose >250 mg/dL: this compound interruption until controlled

Diarrhea:

- Aggressive management with loperamide at first onset

- Education on fluid and electrolyte replacement

- For grade 3-4 diarrhea: this compound interruption until resolution, with dose reduction upon resumption

Current Status and Future Directions

Despite promising phase Ib results, the subsequent phase II PEGGY trial failed to demonstrate a statistically significant improvement in progression-free survival when this compound was added to paclitaxel in patients with HR-positive, HER2-negative locally recurrent or metastatic breast cancer. In the intention-to-treat population, median PFS was 8.2 months with this compound versus 7.8 months with placebo (hazard ratio 0.95; 95% CI 0.62-1.46; P = 0.83). Similarly, in the PIK3CA-mutant subgroup, median PFS was 7.3 months versus 5.8 months with placebo (hazard ratio 1.06; 95% CI 0.52-2.12; P = 0.88) [6].

The failure of PEGGY to meet its primary endpoint reflects broader challenges in the development of pan-PI3K inhibitors, which have been limited by substantial toxicities and modest efficacy in unselected populations. These limitations have prompted a shift toward isoform-specific PI3K inhibitors such as alpelisib (PI3Kα-specific), which has demonstrated significant efficacy in combination with fulvestrant in PIK3CA-mutant, HR-positive advanced breast cancer, leading to FDA approval in this setting [4].

Future directions for this compound development may include:

- Evaluation in selected patient populations with specific genetic alterations beyond PIK3CA mutations

- Exploration of alternative combination partners, particularly with endocrine agents in HR-positive disease

- Investigation of intermittent dosing schedules to improve therapeutic index

- Biomarker development beyond PIK3CA mutational status to identify patients most likely to benefit

The this compound-paclitaxel combination exemplifies both the promise and challenges of targeting the PI3K pathway in oncology, highlighting the need for better patient selection strategies, improved therapeutic indices, and rational combination approaches based on robust mechanistic understanding.

References

- 1. A phase Ib study of this compound (GDC-0941) in combination with... [breast-cancer-research.biomedcentral.com]

- 2. A phase Ib study of this compound (GDC-0941) in combination ... [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 4. PI3K Inhibitors in Advanced Breast Cancer: The Past ... [mdpi.com]

- 5. This compound Enhances the Antitumor Effect of Doxorubicin and ... [frontiersin.org]

- 6. original articles breast tumors this compound PI3Kinase inhibitor ... [sciencedirect.com]

Comprehensive Clinical Application Notes and Protocols for Pictilisib Dosing in Oncology Trials

Introduction to Pictilisib and Its Clinical Development

This compound (GDC-0941) is an orally bioavailable, potent selective inhibitor of class I phosphatidylinositol 3-kinase (PI3K) isoforms that has been extensively investigated in clinical trials for various cancer types. As a pan-PI3K inhibitor, this compound targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with half-maximal inhibitory concentration (IC50) values of 3 nM, 33 nM, 3 nM, and 75 nM, respectively, while demonstrating significantly weaker activity against mTOR (IC50 = 580 nM) [1]. The PI3K/Akt signaling pathway is a crucial regulator of fundamental cellular processes including growth, survival, metabolism, and motility, with aberrant activation of this pathway occurring frequently in human cancers through various mechanisms such as PIK3CA mutations, PTEN loss, or upstream receptor tyrosine kinase activation [2] [3].

The clinical development of this compound has followed a rational trajectory from initial first-in-human dose-escalation studies to combination trials with established chemotherapeutic agents, targeted therapies, and endocrine treatments. The comprehensive development program aimed to leverage the fundamental role of PI3K signaling in cancer pathogenesis and therapy resistance. Preclinical data demonstrated that this compound exhibited synergistic activity when combined with various anticancer agents, including taxanes, platinum-based chemotherapies, EGFR inhibitors, and hormonal therapies [4] [5]. This scientific rationale supported the extensive clinical investigation of this compound across multiple solid tumor types, including breast cancer, non-small cell lung cancer (NSCLC), and other advanced solid malignancies, with the goal of overcoming therapeutic resistance and improving patient outcomes.

This compound Dosing Schedules in Clinical Trials

Single-Agent Dosing Schedules

The initial first-in-human phase I study of this compound established the foundational dosing parameters for subsequent clinical trials. This dose-escalation trial evaluated this compound across 14 dose levels ranging from 15 mg to 450 mg administered once daily [3]. The study initially utilized a 21-days-on/7-days-off schedule (days 1-21 every 28 days) to implement a drug-free period for recovery from acute toxicities, while later cohorts utilized continuous dosing (28 days per 28-day cycle) to further explore safety and pharmacodynamics. The maximum tolerated dose (MTD) was determined to be 330 mg once daily when administered continuously, with the dose-limiting toxicity being grade 3 maculopapular rash (450 mg: 2 of 3 patients; 330 mg: 1 of 7 patients) [3]. The recommended phase II dose (RP2D) was established as continuous dosing at 330 mg once daily, which demonstrated a dose-proportional pharmacokinetic profile and on-target pharmacodynamic activity at dose levels ≥100 mg.

Table 1: Single-Agent this compound Dosing in Phase I Clinical Trials

| Trial Phase | Dosing Schedule | Dose Levels | MTD/RP2D | Key Toxicities |

|---|---|---|---|---|

| Phase I (N=60) [3] | 21/28 days or continuous 28/28 days | 15-450 mg once daily | 330 mg once daily (continuous) | Grade 3 maculopapular rash (DLT); Grade 1-2 nausea, rash, fatigue |

Combination Therapy Dosing Schedules

This compound has been extensively investigated in combination with various chemotherapeutic agents, targeted therapies, and endocrine treatments. The dosing schedules in combination regimens typically required modified administration approaches compared to single-agent therapy, often incorporating intermittent scheduling or dose reductions to manage overlapping toxicities while maintaining therapeutic efficacy.

Table 2: this compound Dosing in Combination Therapy Clinical Trials

| Trial Indication | Combination Agents | This compound Dose & Schedule | Key Findings |

|---|---|---|---|

| Advanced NSCLC [6] [4] | Paclitaxel + carboplatin ± bevacizumab or Pemetrexed + cisplatin ± bevacizumab | 330 mg (capsule) or 340 mg (tablet) on days 1-14 of 21-day cycle | MTD not reached; RP2D established; Grade ≥3 AEs in 86.4% of patients |

| Advanced solid tumors [7] | Erlotinib | 340 mg on "5 days on, 2 days off" schedule | RP2D with 100 mg erlotinib; Limited antitumor activity observed |

| ER+ advanced breast cancer [8] | Fulvestrant | 340 mg daily (Part 1) or 260 mg daily (Part 2) | No significant PFS improvement; Grade 3+ AEs: 61% (Part 1) and 36% (Part 2) |

| Advanced breast cancer [5] | Paclitaxel ± bevacizumab or trastuzumab | 260-330 mg daily on days 1-21 of 28-day cycle | MTD and RP2D established; Grade ≥3 AEs in 72.5% of patients |

| HER2-negative breast cancer [9] | Paclitaxel | 260 mg daily on days 1-5 every week | No PFS benefit in ITT population or PIK3CA mutants |

| Advanced solid tumors [10] | Palbociclib ± fulvestrant | 195 mg daily on days 1-21 of 28-day cycle | Phase Ib trial; Safety and tolerability assessment |

The dose modification strategies employed across these trials reflect the challenges of combining this compound with other active agents. In the FERGI trial investigating this compound with fulvestrant, the dose was reduced from 340 mg to 260 mg daily in part 2 of the study due to toxicity concerns that potentially limited its efficacy [8]. Similarly, in combination with erlotinib, the intermittent schedule of "5 days on, 2 days off" was implemented to manage overlapping toxicities, particularly rash and diarrhea [7]. These adjustments highlight the importance of schedule optimization when combining PI3K inhibitors with other targeted therapies or chemotherapeutic agents.

Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

Comprehensive pharmacokinetic (PK) evaluation was performed across this compound clinical trials to characterize drug exposure and inform appropriate dosing regimens. The standardized sample collection protocol involved drawing blood samples at specified timepoints relative to this compound administration:

- Day 1 of cycle 1: Pre-dose, and 0.5, 1, 2, 3, 4, 8, 24, 48, and 72 hours post-dose

- Day 15 of cycle 1: Pre-dose, and 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose [3]

Plasma this compound concentrations were quantified using a validated HPLC/MS/MS method with demonstrated specificity, accuracy, and precision. Pharmacokinetic parameters including maximum observed plasma concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve (AUC), elimination half-life (t~1/2~), apparent oral clearance (CL/F), and volume of distribution (V~z~/F) were calculated using non-compartmental methods with validated software (WinNonlin version 5.2.1; Pharsight Corporation, Mountain View, CA) [3]. The established target therapeutic exposure for this compound was AUC >20 μM·hr, which was associated with significant pathway modulation in tumor tissue [3].

Pharmacodynamic Evaluation Protocol

Pharmacodynamic (PD) assessments were implemented to demonstrate target engagement and pathway modulation following this compound administration. A multi-faceted approach was employed to evaluate PI3K pathway inhibition at different biological levels:

Platelet-rich plasma (PRP) analysis: Collection of PRP samples pre-dose and at 1, 3, 8, and 24 hours post-dose on days 1 and 15 of cycle 1 for assessment of phosphorylated AKT (Ser473) using an electrochemiluminescence assay (Luminex xMAP, Luminex Corp, Austin, TX) [3]

Tumor tissue analysis: Paired tumor biopsies collected pre-treatment and 1-4 hours post-dose on day 15 when feasible. Samples were fixed, sectioned, and stained with hematoxylin and eosin, and for phospho-S6 using anti-phospho-S6 (Ser235/236) and phospho-AKT (Serine 473) antibodies (Cell Signaling Technology Inc., Beverly, MA) [3]

Metabolic imaging: Whole body 18F-FDG-PET scans performed at baseline and 1-4 hours post-dose between day 22 and the end of cycle 1. A >25% decrease in 18F-FDG uptake was considered significant for target modulation [3]

Glucose metabolism: Plasma collected pre-dose and at 1 hour post-dose on cycle 1 day 1 for analysis of glucose and insulin levels at dose levels ≥100 mg to assess metabolic effects of PI3K inhibition [3]

Biomarker Analysis Protocol

Biomarker evaluations were integrated into this compound clinical trials to identify predictive biomarkers of response and resistance. The standardized biomarker protocol included:

*PIK3CA* mutation analysis: Mutations in the PIK3CA gene were identified in circulating tumor plasma DNA (ctDNA) using a site-specific molecular characterization protocol or in tumor tissue using validated methods [3] [8]. Archival tumor samples, fresh tumor biopsies, or circulating free DNA extracted from plasma or serum were acceptable sources for mutation analysis.

Pathway activation markers: Assessment of potential biomarkers of PI3K pathway activation, including PTEN loss by immunohistochemistry, PIK3CA amplification, and other genetic alterations that result in hyperactivation of the PI3K-AKT pathway [10].

Inclusion criteria for biomarker-directed trials: For studies focusing on PIK3CA-mutated cancers, mutation status was confirmed by an accredited laboratory, with mutations considered pathogenic if described as recurrent somatic mutations in the COSMIC database [10].

Safety and Efficacy Results Summary

Safety Profile Across Clinical Trials

The safety profile of this compound has been characterized across multiple clinical trials, with consistent toxicities observed regardless of the specific combination partners. The most common adverse events associated with this compound treatment included low-grade nausea, rash, and fatigue, which were generally manageable with supportive care and dose modifications [3]. The dose-limiting toxicity identified in the first-in-human study was grade 3 maculopapular rash, which occurred in 2 of 3 patients at the 450 mg dose level and 1 of 7 patients at the 330 mg dose level [3].

In combination therapy regimens, the adverse event profile was often amplified, requiring dose adjustments and schedule modifications. In the FERGI trial combining this compound with fulvestrant, grade 3 or worse adverse events occurred in 54 (61%) of 89 patients in the this compound group compared to 22 (28%) of 79 patients in the placebo group [8]. Similarly, in a phase Ib study of this compound with paclitaxel ± bevacizumab or trastuzumab, grade ≥3 adverse events were reported in 50 (72.5%) of 69 patients [5]. These findings highlight the challenging toxicity profile of pan-PI3K inhibition, which ultimately limited the ability to maintain therapeutic drug exposures in combination regimens.

Efficacy Outcomes

The efficacy of this compound has been modest across clinical trials, with limited single-agent activity and incremental benefits in combination approaches. In the first-in-human phase I study, two partial responses were observed among 60 patients: one with V600E BRAF mutant melanoma and another with platinum-refractory epithelial ovarian cancer exhibiting PTEN loss and PIK3CA amplification [3]. The overall response rate in this study was 3.3%, with additional patients achieving stable disease.

In randomized phase II trials, the addition of this compound to standard therapies generally did not significantly improve progression-free survival. The FERGI trial investigating this compound plus fulvestrant versus fulvestrant alone in ER+ advanced breast cancer demonstrated no significant improvement in median progression-free survival in the overall population (6.6 months vs. 5.1 months; HR 0.74; p=0.096) or in patients with PIK3CA mutations (6.5 months vs. 5.1 months; HR 0.73; p=0.268) [8]. Similarly, the PEGGY trial examining this compound plus paclitaxel versus paclitaxel alone in hormone receptor-positive, HER2-negative locally recurrent or metastatic breast cancer showed no significant improvement in median progression-free survival in the intention-to-treat population (8.2 months vs. 7.8 months; HR 0.95; p=0.83) or in patients with PIK3CA-mutated tumors (7.3 months vs. 5.8 months; HR 1.06; p=0.88) [9].

Pathway Diagrams and Visual Representations

PI3K Signaling Pathway and this compound Mechanism of Action

Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial signaling cascade regulating fundamental cellular processes. This compound inhibits class I PI3K isoforms, preventing the conversion of PIP2 to PIP3 and subsequent activation of downstream effectors including AKT and mTOR. PTEN acts as a key negative regulator of this pathway through dephosphorylation of PIP3. Dysregulation of this pathway through PIK3CA mutations, PTEN loss, or other mechanisms occurs frequently in human cancers, making it an attractive therapeutic target [3] [2].

Clinical Trial Assessment Strategy

Figure 2: Comprehensive Clinical Trial Assessment Strategy for this compound

The clinical development of this compound incorporated comprehensive assessment strategies to establish optimal dosing, demonstrate target engagement, and identify potential biomarkers of response. The multiparametric evaluation included detailed pharmacokinetic characterization, pharmacodynamic assessments in both plasma and tumor tissue, and correlative biomarker studies to elucidate determinants of sensitivity and resistance [3]. This systematic approach facilitated the identification of the recommended phase II dose and schedule, while providing insights into the relationship between drug exposure, pathway modulation, and clinical outcomes.

Discussion and Future Perspectives

The clinical development of this compound provides valuable insights into the challenges of targeting the PI3K pathway in cancer therapeutics. Despite strong preclinical rationale and demonstrated pathway modulation in early-phase trials, the clinical efficacy of this compound across multiple cancer types has been limited. Several factors may contribute to this observed efficacy gap, including inadequate drug exposure due to toxicity-related dose reductions, pathway redundancy and compensatory signaling mechanisms, and insufficient patient selection based on appropriate biomarkers.

The toxicity profile of this compound, particularly when combined with other active agents, has been a significant challenge throughout its clinical development. In the FERGI trial, the authors concluded that "dosing of this compound was limited by toxicity, potentially limiting its efficacy" and suggested that "for future assessment of PI3K inhibition as an approach to overcome resistance to hormonal therapy, inhibitors with greater selectivity than that of this compound might be needed to improve tolerability and potentially increase efficacy" [8]. This observation reflects the broader challenge in the development of pan-PI3K inhibitors, where therapeutic index is often narrow due to the essential role of PI3K signaling in normal physiological processes.

Future directions for PI3K pathway inhibition may include more selective inhibitors targeting specific isoforms, particularly PI3Kα, which may offer improved therapeutic indices. Additionally, rational combination strategies with other targeted agents, immunotherapy approaches, or novel mechanism-based therapies may help overcome resistance mechanisms and enhance antitumor activity. The development of better predictive biomarkers beyond PIK3CA mutations, such as functional imaging signatures or pathway dependency signatures, may also help identify patient populations most likely to benefit from PI3K inhibition.

Conclusion

The comprehensive clinical development program for this compound has provided fundamental insights into the practical challenges of targeting the PI3K pathway in cancer therapeutics. The established dosing schedules—ranging from 260 mg to 340 mg daily, typically using intermittent schedules such as 21-days-on/7-days-off or 5-days-on/2-days-off in combination regimens—represent the optimized balance between pathway inhibition and manageable toxicity. The detailed experimental protocols for pharmacokinetic, pharmacodynamic, and biomarker assessments provide valuable methodological frameworks for future drug development efforts in this pathway.

While the clinical efficacy of this compound has been limited, the extensive data generated across multiple trials contribute significantly to our understanding of PI3K pathway biology and therapeutic targeting. The lessons learned from the this compound development program continue to inform the design of next-generation PI3K pathway inhibitors and combination strategies, ultimately advancing the field of molecularly targeted cancer therapeutics.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 3. First-in-human Phase I study of this compound (GDC-0941), a potent ... [pmc.ncbi.nlm.nih.gov]

- 4. A phase IB dose-escalation study of the safety and ... [sciencedirect.com]

- 5. A phase Ib study of this compound (GDC-0941) in combination with ... [breast-cancer-research.biomedcentral.com]

- 6. A phase IB dose-escalation study of the safety and ... [pubmed.ncbi.nlm.nih.gov]

- 7. A Phase I Dose‐Escalation Study of the Safety and ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound for oestrogen receptor-positive, aromatase inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 9. original articles breast tumors this compound PI3Kinase inhibitor ... [sciencedirect.com]

- 10. Clinical Trial: NCT02389842 [mycancergenome.org]

Comprehensive Application Notes and Protocols: Pictilisib in Combination with Carboplatin and Bevacizumab for Advanced Non-Small Cell Lung Cancer (NSCLC)

Introduction and Biological Rationale

The phosphatidylinositol 3-kinase (PI3K) pathway represents a critical signaling cascade in cancer biology, functioning as a central regulator of numerous cellular processes including cell proliferation, survival, metabolism, and angiogenesis. In non-small cell lung cancer (NSCLC), this pathway is frequently dysregulated through various mechanisms, making it an attractive therapeutic target. The PI3K/AKT/mTOR axis is abnormally activated in approximately 50%-70% of NSCLC cases, often through PIK3CA mutations, PTEN loss, or upstream receptor activation, contributing significantly to tumor progression and therapeutic resistance. [1] [2] [3]

Pictilisib (GDC-0941) is a potent, selective pan-PI3K inhibitor that targets all class I PI3K isoforms (α, β, γ, and δ). It functions by competitively binding to the ATP-binding site of PI3K catalytic subunits, thereby inhibiting the phosphorylation of PIP2 to PIP3, a crucial second messenger in the pathway. This inhibition leads to downstream suppression of AKT and mTOR signaling, ultimately resulting in cell cycle arrest, induction of apoptosis, and reduction of angiogenesis. The strategic combination of this compound with standard chemotherapy (carboplatin/paclitaxel) and antiangiogenic therapy (bevacizumab) represents a multimodal approach to target complementary pathways in NSCLC, potentially overcoming compensatory mechanisms that drive resistance to monotherapies. [4] [3]

Clinical Evidence Summary

Phase IB Dose-Escalation Study Results

The foundational clinical evidence supporting the use of this compound in NSCLC derives from a phase IB dose-escalation study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with standard first-line regimens. This study employed a 3 + 3 dose-escalation design with a starting daily dose of 60 mg this compound administered on days 1-14 of a 21-day cycle. Depending on bevacizumab eligibility and NSCLC histology, patients received one of four combination regimens: (1) paclitaxel + carboplatin (PC), (2) paclitaxel + carboplatin + bevacizumab (PCB), (3) pemetrexed + cisplatin (PeC), or (4) pemetrexed + cisplatin + bevacizumab (PeCB). The primary objectives were to assess safety, tolerability, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended phase II dose (RP2D) for each combination. [4]

Table 1: Patient Demographics and Treatment Regimens in the Phase IB Study

| Characteristic | Details |

|---|---|

| Total Patients | 66 |

| Study Design | Phase IB, 3+3 dose escalation |

| Treatment Arms | PC, PCB, PeC, PeCB |

| This compound Schedule | Days 1-14 of 21-day cycle |

| Primary Objectives | Safety, DLTs, MTD, RP2D |

| Secondary Objectives | PK, preliminary efficacy |

The study determined that the maximum tolerated dose was not reached in any treatment arm, and the recommended phase II dose of this compound was established as 330 mg for capsules or 340 mg for tablets on a '14 days on, 7 days off' schedule. Among the 66 treated patients, the best confirmed response was partial response in 29 patients (43.9%) and stable disease in 20 patients (30.9%), demonstrating promising antitumor activity. The disease control rate across all cohorts was 74.8%, indicating substantial clinical benefit from the combination approaches. [4]

Table 2: Efficacy Outcomes from Phase IB Clinical Trial

| Efficacy Parameter | All Patients (n=66) | PCB Subgroup |

|---|---|---|

| Objective Response Rate | 43.9% | Similar range across arms |

| Disease Control Rate | 74.8% | Similar range across arms |

| Partial Response | 29 patients (43.9%) | Not specified |

| Stable Disease | 20 patients (30.9%) | Not specified |

| Treatment Discontinuation | 9 patients (13.6%) due to AEs | Not specified |

Safety and Tolerability Profile

The combination of this compound with chemotherapy and bevacizumab demonstrated a manageable safety profile with expected class-effects of PI3K inhibition. All 66 treated patients experienced at least one adverse event, with grade ≥III adverse events occurring in 57 patients (86.4%). Serious adverse events and deaths were reported in 56 (84.8%) and 9 (13.6%) patients, respectively, though the relationship to study treatment varied. Only three patients across all four arms experienced dose-limiting toxicities, supporting the feasibility of combining this compound with standard first-line regimens. The most common treatment-related adverse events included hematologic toxicities, rash, fatigue, and gastrointestinal disturbances such as nausea, diarrhea, and decreased appetite. [4]

Recent real-world evidence on combination therapies in NSCLC provides additional context for the safety profile of multi-agent regimens. A 2025 retrospective study assessing atezolizumab plus bevacizumab, carboplatin, and paclitaxel (ABCP) reported that treatment-related adverse events occurred in 96.4% of patients, with grade 3-4 events in 78.6%. Hematologic toxicities were most frequent, while pneumonitis was reported in only 3.6% of patients, and no treatment-related deaths occurred. These findings suggest that complex combination regimens can be administered with acceptable toxicity when appropriate monitoring and management strategies are implemented. [5]

Experimental Protocols

Patient Selection and Stratification

For studies investigating this compound in combination with carboplatin and bevacizumab, appropriate patient selection is critical. Inclusion criteria should comprise: (1) histologically or cytologically confirmed non-small cell lung cancer; (2) advanced (Stage IIIB/IIIC) or metastatic (Stage IV) disease not amenable to curative therapy; (3) measurable disease per RECIST v1.1 criteria; (4) ECOG performance status of 0-1; and (5) adequate organ function. Key exclusion criteria include: (1) prior systemic therapy for advanced disease (adjuvant/neoadjuvant therapy completed >6 months prior is allowed); (2) history of hemoptysis; (3) untreated brain metastases; (4) significant cardiovascular disease; and (5) contraindications to bevacizumab. [4] [5]

Patient stratification should consider histological subtype (squamous vs. non-squamous), bevacizumab eligibility, and molecular biomarkers including PD-L1 expression status and PI3K pathway activation markers. While the original phase IB study did not select patients based on PI3K pathway alterations, future studies should consider enrichment strategies focusing on patients with PIK3CA mutations, PTEN loss, or AKT activation to enhance the likelihood of detecting clinical efficacy. [4] [3]

Treatment Administration and Dose Modification

The following detailed protocol outlines the administration of this compound in combination with carboplatin and bevacizumab for advanced NSCLC:

This compound Administration: Administer at the recommended phase II dose of 330 mg (capsules) or 340 mg (tablets) orally once daily on days 1-14 of each 21-day cycle. Doses should be taken at approximately the same time each day, either with a light meal or on an empty stomach, maintaining consistency throughout treatment. Capsules should be swallowed whole with water and not chewed or crushed. [4]

Carboplatin Administration: Administer intravenously at a dose of AUC 6 mg/mL/min on day 1 of each 21-day cycle. Carboplatin should be infused over 30-60 minutes following paclitaxel administration. Dose adjustments for subsequent cycles should be based on platelet count and creatinine clearance using the Calvert formula. [4] [5]

Bevacizumab Administration: Administer intravenously at a dose of 15 mg/kg on day 1 of each 21-day cycle. The first infusion should be administered over 90 minutes; if well tolerated, the second infusion may be administered over 60 minutes, and subsequent infusions over 30 minutes. Bevacizumab should not be administered until at least 28 days following major surgery and until the surgical wound is fully healed. [4] [5]

Paclitaxel Administration: Administer intravenously at a dose of 200 mg/m² on day 1 of each 21-day cycle. Premedication with dexamethasone, diphenhydramine, and an H2 antagonist should be administered to prevent hypersensitivity reactions. Paclitaxel should be infused over 3 hours before carboplatin administration. [4] [5]

Table 3: Dose Modification Guidelines for Treatment-Related Adverse Events

| Adverse Event | This compound Modification | Chemotherapy/Bevacizumab Modification |

|---|---|---|

| Grade 2 Rash | Maintain dose with supportive care | No modification |

| Grade 3 Rash | Interrupt until resolves to ≤Grade 1, then resume at reduced dose (260 mg) | Consider temporary interruption |

| Grade 3 Diarrhea | Interrupt until resolves to ≤Grade 1, then resume at reduced dose | Consider temporary interruption |

| Grade 3 Hyperglycemia | Interrupt until adequate control, consider endocrinology consultation | No modification |

| Grade 4 Adverse Event | Discontinue permanently | Discontinue permanently |

| Hematologic Toxicity | Consider dose interruption | Delay until recovery per guidelines |

Treatment should continue until disease progression, unacceptable toxicity, or patient withdrawal. For responding patients after 4-6 cycles of chemotherapy, consideration may be given to continuing this compound and bevacizumab as maintenance therapy while discontinuing platinum-based chemotherapy. [4]

Response Assessment and Pharmacodynamic Evaluations

Tumor assessments should be performed at baseline and every 6-8 weeks during treatment using contrast-enhanced CT scans of the chest, abdomen, and pelvis. Additional imaging such as MRI brain or bone scans should be performed if clinically indicated. Response should be evaluated using RECIST v1.1 criteria, with all responses confirmed by subsequent assessments at least 4 weeks later. [4] [5]

Pharmacodynamic evaluations should include assessment of PI3K pathway inhibition in paired tumor biopsies (when feasible) collected at baseline and during treatment (e.g., cycle 1 day 8-15). Analysis should include:

- Immunohistochemistry for pAKT, pS6, and PTEN to confirm target engagement

- Plasma biomarker assessments for circulating angiogenic factors (VEGF, PIGF)

- Pharmacokinetic sampling for this compound, carboplatin, and bevacizumab levels

Next-generation sequencing of tumor tissue or circulating tumor DNA should be performed to identify potential predictive biomarkers, including PIK3CA mutations, PTEN alterations, and other pathway mutations. PD-L1 expression should be assessed using validated immunohistochemical assays. [4] [1] [3]

Mechanistic Insights and Signaling Pathways

PI3K Pathway Signaling and Inhibition

The PI3K/AKT/mTOR pathway represents a central signaling network that regulates fundamental cellular processes. In normal physiology, PI3K activation occurs through upstream signals from receptor tyrosine kinases (RTKs), leading to phosphorylation of PIP2 to generate PIP3, which serves as a docking site for AKT. Once recruited to the membrane, AKT undergoes phosphorylation at two critical sites (Thr308 by PDK1 and Ser473 by mTORC2), enabling full activation and subsequent regulation of numerous downstream substrates involved in cell survival, proliferation, and metabolism. [1] [2] [3]

In NSCLC, this pathway is frequently hyperactivated through multiple mechanisms, including:

- PIK3CA mutations (approximately 3% of NSCLC) that lead to constitutive kinase activity

- PIK3CA gene amplification (12%-20% of NSCLC) resulting in overexpression

- PTEN loss or inactivation through mutation, deletion, or promoter methylation

- Upstream activation through EGFR, KRAS, or other oncogenic drivers

- AKT amplification or mutation (approximately 1% of NSCLC)

This compound exerts its antitumor effects by binding to the ATP-binding pocket of class I PI3K isoforms, preventing phosphorylation of PIP2 to PIP3. This inhibition disrupts the entire downstream signaling cascade, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. The combination with carboplatin enhances DNA damage induction while bevacizumab simultaneously targets the VEGF-mediated angiogenic pathway, creating a multi-pronged attack on tumor growth and survival mechanisms. [4] [3]

Diagram 1: PI3K/AKT/mTOR Signaling Pathway and Therapeutic Intervention Points. This diagram illustrates the key components of the PI3K pathway and the mechanisms by which this compound, carboplatin, and bevacizumab exert their antitumor effects.

Resistance Mechanisms and Combination Rationale

Despite initial responses to PI3K inhibition, acquired resistance frequently develops through multiple adaptive mechanisms. Understanding these resistance pathways provides the rationale for combination therapy approaches:

Feedback loop activation: PI3K inhibition disrupts normal negative feedback regulation, leading to increased expression and activation of upstream receptor tyrosine kinases such as EGFR, HER3, and IGF-1R, which reactivate downstream signaling.

Alternative pathway activation: Tumor cells activate compensatory signaling pathways including the MAPK/ERK cascade, JAK/STAT signaling, or Wnt/β-catenin pathways to maintain survival and proliferation.

Genomic alterations: Acquisition of mutations in PI3K pathway components (PIK3CA, PIK3CB, PIK3R1, AKT) or loss of PTEN function can restore pathway activity despite continued inhibitor exposure.

Metabolic adaptations: Cancer cells undergo metabolic reprogramming to bypass PI3K dependency, enhancing glycolytic flux, glutamine metabolism, or autophagy to meet energy and biosynthetic demands.

The combination of this compound with carboplatin and bevacizumab addresses several potential resistance mechanisms simultaneously. Carboplatin induces DNA damage independent of PI3K signaling status, while bevacizumab targets the tumor vasculature and may normalize tumor blood flow, potentially enhancing drug delivery. Additionally, bevacizumab has immunomodulatory effects that may complement PI3K inhibition in the tumor microenvironment. [1] [3]

Diagram 2: PI3K Inhibitor Resistance Mechanisms and Combination Therapy Strategies. This diagram outlines the primary resistance mechanisms to PI3K inhibition and how combination approaches can address these adaptive responses.

Conclusion and Future Directions

The combination of this compound with carboplatin and bevacizumab represents a promising therapeutic approach for advanced NSCLC based on strong biological rationale and preliminary clinical evidence. The phase IB study established a feasible safety profile and recommended phase II dose while demonstrating encouraging antitumor activity with an objective response rate of 43.9% and disease control rate of 74.8%. These findings support further investigation of this combination in randomized controlled trials. [4]

Future research directions should focus on several key areas:

Biomarker development: Identification of predictive biomarkers remains crucial for patient selection. Potential candidates include PIK3CA mutations, PTEN expression, AKT phosphorylation status, and gene expression signatures of PI3K pathway activation. Both tumor tissue and liquid biopsy approaches should be explored.

Novel combination strategies: Investigation of this compound with other therapeutic modalities, including immunotherapy agents, novel targeted therapies, and alternative chemotherapy backbones, may enhance efficacy while managing toxicity.

Mechanistic studies: Deeper understanding of resistance mechanisms and adaptive responses to PI3K inhibition will inform rational combination strategies and sequencing approaches.

Dose optimization: Exploration of alternative dosing schedules, including intermittent dosing and pharmacokinetically-guided dose individualization, may improve the therapeutic index.

The ongoing development of this compound combinations in NSCLC exemplifies the continued evolution of targeted therapy in oncology, moving beyond single-agent approaches toward rationally designed multimodal regimens that address the complexity of oncogenic signaling networks and therapeutic resistance. [4] [3]

References

- 1. Effect of PI3K/AKT Pathway on Cisplatin Resistance in ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt/mTOR信号转导通路与非小细胞肺癌- PMC [pmc.ncbi.nlm.nih.gov]

- 3. 解锁PI3K:肺癌治疗新曙光还是挑战重重?探寻靶向疗法的 ... [ebiotrade.com]

- 4. A phase IB dose-escalation study of the safety and pharmacokinetics of... [pubmed.ncbi.nlm.nih.gov]

- 5. Real-world insights into atezolizumab plus bevacizumab , carboplatin ... [tlcr.amegroups.org]

Pictilisib combination with fulvestrant in ER+ breast cancer

Introduction and Mechanistic Rationale

The treatment of estrogen receptor-positive (ER+) breast cancer is often hindered by the development of resistance to endocrine therapy. A key mechanism of this resistance is the hyperactivation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway [1] [2]. Preclinical models demonstrate that such activation allows cancer cells to escape hormone dependence, an effect that can be reversed with PI3K inhibitors [1].

Pictilisib (GDC-0941) is an oral, pan-class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110γ, and p110δ) [1] [2]. The rationale for combining this compound with fulvestrant—a selective estrogen receptor degrader (SERD)—is to simultaneously target the ER and this key resistance pathway, thereby overcoming or delaying endocrine resistance [1] [3]. Activating mutations in the PIK3CA gene (encoding the p110α subunit) are found in approximately 40% of ER+/HER2- breast cancers, making them a potential biomarker for treatment response [4] [1].

The diagram below illustrates the mechanistic rationale for this combination therapy.

Clinical Efficacy Data from the FERGI Trial

The FERGI trial was a two-part, randomized, double-blind, placebo-controlled, phase 2 study that investigated the efficacy of this compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal women with ER-positive, HER2-negative advanced breast cancer who had progressed on or after prior aromatase inhibitor therapy [1] [2].

The tables below summarize the key efficacy outcomes from the trial.

Table 1: Progression-Free Survival (PFS) in the FERGI Trial (Part 1) [1]

| Patient Population | Treatment Arm | Median PFS (Months) | Hazard Ratio (HR) | 95% CI | P-value |

|---|---|---|---|---|---|

| Intention-to-Treat (ITT) | This compound + Fulvestrant | 6.6 | 0.74 | 0.52–1.06 | 0.096 |

| Placebo + Fulvestrant | 5.1 | ||||

| ER+ and PR+ Subgroup | This compound + Fulvestrant | 7.4 | 0.44 | 0.28–0.68 | Significant* |

| Placebo + Fulvestrant | 3.7 | ||||

| PIK3CA-Mutated (Tumor) | This compound + Fulvestrant | 6.5 | 0.73 | 0.42–1.28 | 0.268 |

| Placebo + Fulvestrant | 5.1 | ||||

| PIK3CA Wild-Type (Tumor) | This compound + Fulvestrant | 5.8 | 0.72 | 0.42–1.23 | 0.23 |

| Placebo + Fulvestrant | 3.6 |

Note: The improvement in the ER+/PR+ subgroup was statistically significant, though the primary endpoint (PFS in the ITT population) was not met. The exact P-value for the subgroup was reported as significant (P=0.002 in other publications [5]).

Table 2: Key Secondary Efficacy Endpoints (Part 1) [1] [6]

| Endpoint | Treatment Arm | Outcome | Notes |

|---|---|---|---|

| Objective Response Rate (ORR) | This compound + Fulvestrant | Not significantly different from placebo | Combined analysis of PI3K inhibitors shows improved ORR [6]. |

| Clinical Benefit Rate (CBR) | This compound + Fulvestrant | Not significantly different from placebo | Defined as complete/partial response or stable disease ≥24 weeks [6]. |

Safety and Tolerability Profile

The combination of this compound and fulvestrant was associated with a higher incidence of adverse events compared to fulvestrant alone [4] [1]. The most frequent treatment-emergent adverse events are summarized below.

Table 3: Common Adverse Events (All Grades) in the FERGI Trial (Part 1) [4] [1] [5]

| Adverse Event | This compound + Fulvestrant (n=89) | Placebo + Fulvestrant (n=79) |

|---|---|---|

| Diarrhea | 63% | 9% |

| Nausea | 48% | 19% |

| Rash | 43% | 6% |